molecular formula C11H13N3O2 B12233648 4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one

4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one

Cat. No.: B12233648
M. Wt: 219.24 g/mol
InChI Key: OLBIFKWMDMQVHX-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyridinyl acetyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridinyl acetyl group makes it a versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-(2-pyridin-3-ylacetyl)piperazin-2-one

InChI

InChI=1S/C11H13N3O2/c15-10-8-14(5-4-13-10)11(16)6-9-2-1-3-12-7-9/h1-3,7H,4-6,8H2,(H,13,15)

InChI Key

OLBIFKWMDMQVHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CC2=CN=CC=C2

Origin of Product

United States

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